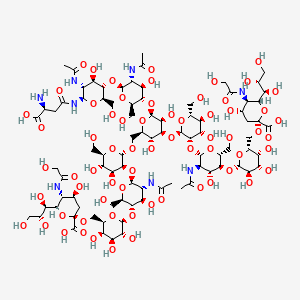
Neu5Gc|A(2-6) N-Glycan-Asn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neu5Gc|A(2-6) N-Glycan-Asn is a complex glycan structure that includes N-glycolylneuraminic acid (Neu5Gc) linked to an asparagine (Asn) residue. Neu5Gc is a type of sialic acid, which is a family of nine-carbon acidic amino monosaccharides. Neu5Gc is not synthesized by humans due to a genetic mutation but can be incorporated into human tissues through dietary intake, particularly from red meat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One common approach is the one-pot multienzyme (OPME) chemoenzymatic strategy, which allows for the efficient synthesis of Neu5Gc-containing compounds . The vinyl group in the precursor can be converted to γ-hydroxy-α-keto acid through a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by base-catalyzed β elimination and hydrolysis .
Industrial Production Methods
Industrial production methods for Neu5Gc-containing glycans often involve the use of glycosyltransferases to transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid (CMP-Sia), to suitable acceptors . This method is advantageous due to its high stereoselectivity and economic efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Neu5Gc|A(2-6) N-Glycan-Asn can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can be used for further biological and chemical studies .
Aplicaciones Científicas De Investigación
Neu5Gc|A(2-6) N-Glycan-Asn has numerous scientific research applications:
Mecanismo De Acción
Neu5Gc exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation can lead to immune recognition and the production of anti-Neu5Gc antibodies, resulting in chronic inflammation . The molecular targets and pathways involved include interactions with immune cells and the activation of inflammatory pathways .
Comparación Con Compuestos Similares
Neu5Gc is often compared with N-acetylneuraminic acid (Neu5Ac), another common sialic acid. Unlike Neu5Gc, Neu5Ac is synthesized by humans and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates .
Neu5Gc’s uniqueness lies in its immunogenicity in humans and its incorporation through dietary intake, which distinguishes it from other sialic acids .
Propiedades
Fórmula molecular |
C88H144N8O66 |
|---|---|
Peso molecular |
2370.1 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O66/c1-21(107)90-44-55(125)66(32(12-101)145-75(44)96-39(115)5-25(89)76(136)137)154-77-45(91-22(2)108)56(126)69(35(15-104)148-77)157-82-65(135)72(158-84-74(62(132)51(121)31(11-100)147-84)160-79-47(93-24(4)110)58(128)68(34(14-103)150-79)156-81-64(134)60(130)53(123)38(153-81)20-144-88(86(140)141)7-27(112)43(95-41(117)17-106)71(162-88)49(119)29(114)9-98)54(124)36(151-82)18-142-83-73(61(131)50(120)30(10-99)146-83)159-78-46(92-23(3)109)57(127)67(33(13-102)149-78)155-80-63(133)59(129)52(122)37(152-80)19-143-87(85(138)139)6-26(111)42(94-40(116)16-105)70(161-87)48(118)28(113)8-97/h25-38,42-75,77-84,97-106,111-114,118-135H,5-20,89H2,1-4H3,(H,90,107)(H,91,108)(H,92,109)(H,93,110)(H,94,116)(H,95,117)(H,96,115)(H,136,137)(H,138,139)(H,140,141)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
Clave InChI |
NKEUWRVZRDQKCN-OANIOMHSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















